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For Researchers, Scientists, and Drug Development Professionals

Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, is a

significant tumor suppressor, particularly in clear cell renal cell carcinoma (ccRCC). Its unique

structure, featuring six distinct bromodomains (BD1-BD6), makes it a compelling target for

therapeutic intervention. These bromodomains are responsible for recognizing acetylated

lysine residues on histones and other proteins, thereby tethering the PBAF complex to specific

chromatin regions to regulate gene expression.[1] This guide provides a detailed comparison of

the known and inferred phenotypic effects of inhibiting each of PBRM1's six bromodomains,

supported by experimental data and detailed methodologies.

Functional Overview and Comparison of PBRM1
Bromodomains
The six bromodomains of PBRM1 exhibit distinct roles in chromatin binding and cellular

function. While some are critical for recognizing acetylated histones, others have more subtle

or as-yet-undefined functions. The following table summarizes the key characteristics of each

bromodomain.
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Bromodomain
Function in
Acetyl-Lysine
Binding

Role in
Chromatin
Association &
Gene
Regulation

Inferred
Phenotypic
Effect of
Inhibition

Availability of
Selective
Inhibitors

BD1

Not a primary

acetyl-lysine

binder; lacks a

key conserved

asparagine

residue.[1]

May have an

enhancing role

for BD2's

interaction with

nucleosomes.[2]

Minimal direct

impact on cell

phenotype when

inhibited alone.

None reported.

BD2

Critical acetyl-

lysine reader;

primary binder of

H3K14ac.[3]

Essential for

PBRM1's

chromatin

affinity, gene

regulation, and

tumor

suppressor

function.[3] Also

shown to bind

RNA.[4]

Inhibition of cell

proliferation,

particularly in

PBRM1-

dependent

cancers.[1]

Yes (e.g., PB16).

[1]

BD3

Not thought to

bind acetyl-

lysine.[1]

May attenuate

the nucleosome

interactions of

BD2 and BD4.[2]

Unclear,

potentially subtle

modulation of

other BD

functions.

None reported.

BD4

Critical acetyl-

lysine reader;

binds H3K14ac

and acetylated

p53 (K382Ac).[2]

[5]

Crucial for

chromatin

interaction and

tumor

suppression.

Links PBRM1 to

the p53 pathway.

[5] Also shown to

bind RNA.[4]

Increased cell

proliferation and

disruption of p53-

mediated tumor

suppression.[2]

[5]

None reported.
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BD5

Collaborates with

BD2 and BD4 for

high-affinity

binding to

H3K14ac.[6]

Enhances the

nucleosome

interactions of

BD4.[2]

Likely contributes

to reduced

PBRM1 function

and may

promote

proliferation.

Pan-inhibitors of

family VIII

bromodomains

exist but are not

selective for

PBRM1-BD5.[1]

BD6

Not thought to

bind acetyl-

lysine.[1]

May have a

minor enhancing

role in

nucleosome

binding.[4]

Unclear, likely

minimal direct

impact.

None reported.

Phenotypic Consequences of Bromodomain
Inhibition and Mutation
Experimental evidence, largely from mutational studies and the use of the few available

selective inhibitors, allows for a comparison of the phenotypic outcomes of targeting each

bromodomain.
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Bromodomain
Effect on Cell
Proliferation

Effect on
Apoptosis

Effect on Cell
Cycle

Effect on Gene
Expression

BD1
Likely minimal

effect.

No data

available.

No data

available.

Likely minimal

direct effect.

BD2

Inhibition with

selective

inhibitors (e.g.,

PB16) reduces

proliferation in

PBRM1-

dependent

prostate cancer

cells.[1] Mutation

abrogates tumor

suppressor

function, leading

to increased

proliferation.[3]

PBRM1 loss is

associated with

increased

sensitivity to

some apoptosis-

inducing agents.

The specific role

of BD2 inhibition

is not yet fully

elucidated.

PBRM1 is known

to regulate the

cell cycle.[7]

Inhibition of BD2,

a critical

functional

domain, would

be expected to

disrupt this

regulation.

Inhibition or

mutation disrupts

the expression of

PBRM1 target

genes.[3]

BD3
No data

available.

No data

available.

No data

available.

No data

available.

BD4

Mutation leads to

a significant

increase in the

proliferation rate

of ccRCC cells.

[2]

Disruption of the

PBRM1-p53

interaction

through BD4

inhibition would

likely impair p53-

mediated

apoptosis.

Disruption of the

p53 pathway via

BD4 inhibition

would be

expected to lead

to cell cycle

dysregulation.

Mutation disrupts

the expression of

PBRM1 target

genes.[2]
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BD5

As a collaborator

with BD2 and

BD4, its inhibition

would likely

contribute to

increased

proliferation.[6]

No data

available.

No data

available.

Likely contributes

to dysregulation

of PBRM1 target

genes.

BD6
No data

available.

No data

available.

No data

available.

No data

available.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PBRM1 and a general

workflow for assessing the phenotypic effects of PBRM1 bromodomain inhibitors.
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PBRM1's role in the PBAF complex and its interaction with chromatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR
Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

2. PBRM1 bromodomains variably influence nucleosome interactions and cellular function -
PMC [pmc.ncbi.nlm.nih.gov]

3. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor
Suppression in Clear Cell Renal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

4. academic.oup.com [academic.oup.com]

5. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b10861937?utm_src=pdf-body-img
https://www.benchchem.com/product/b10861937?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9630929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9630929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6120218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6120218/
https://pubmed.ncbi.nlm.nih.gov/28053089/
https://pubmed.ncbi.nlm.nih.gov/28053089/
https://academic.oup.com/nar/article/51/8/3631/7048504
https://pmc.ncbi.nlm.nih.gov/articles/PMC6925188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6925188/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. High affinity binding of H3K14ac through collaboration of bromodomains 2, 4 and 5 is
critical for the molecular and tumor suppressor functions of PBRM1 - PMC
[pmc.ncbi.nlm.nih.gov]

7. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive
renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to the Phenotypic Effects of
Inhibiting PBRM1 Bromodomains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861937#comparing-the-phenotypic-effects-of-
inhibiting-different-pbrm1-bromodomains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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